molecular formula C22H18Cl2N2O3 B10909109 4-chloro-N-(3-chlorophenyl)-3-{[(2-methylphenoxy)acetyl]amino}benzamide

4-chloro-N-(3-chlorophenyl)-3-{[(2-methylphenoxy)acetyl]amino}benzamide

Cat. No.: B10909109
M. Wt: 429.3 g/mol
InChI Key: IFYWXLHITSTYMN-UHFFFAOYSA-N
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Description

4-chloro-N-(3-chlorophenyl)-3-{[(2-methylphenoxy)acetyl]amino}benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(3-chlorophenyl)-3-{[(2-methylphenoxy)acetyl]amino}benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 4-chlorobenzoic acid with an appropriate amine under dehydrating conditions.

    Substitution Reactions:

    Acetylation: The final step involves the acetylation of the amine group with 2-methylphenoxyacetyl chloride.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide structure.

    Substitution: Halogen atoms in the compound can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, and alcohols.

Major Products

    Oxidation Products: Hydroxylated derivatives.

    Reduction Products: Reduced amides or amines.

    Substitution Products: Compounds with different substituents replacing the halogen atoms.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-N-(3-chlorophenyl)-3-{[(2-methylphenoxy)acetyl]amino}benzamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or other proteins.

    Pathways Involved: The compound may modulate signaling pathways, inhibit enzyme activity, or bind to receptors to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-(3-chlorophenyl)-3-{[(2-methylphenoxy)acetyl]amino}benzamide: Unique due to its specific substituents and structure.

    Other Benzamides: Compounds like metoclopramide and sulpiride, which have different substituents and therapeutic applications.

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which may confer distinct biological activities and chemical reactivity compared to other benzamides.

Properties

Molecular Formula

C22H18Cl2N2O3

Molecular Weight

429.3 g/mol

IUPAC Name

4-chloro-N-(3-chlorophenyl)-3-[[2-(2-methylphenoxy)acetyl]amino]benzamide

InChI

InChI=1S/C22H18Cl2N2O3/c1-14-5-2-3-8-20(14)29-13-21(27)26-19-11-15(9-10-18(19)24)22(28)25-17-7-4-6-16(23)12-17/h2-12H,13H2,1H3,(H,25,28)(H,26,27)

InChI Key

IFYWXLHITSTYMN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=C(C=CC(=C2)C(=O)NC3=CC(=CC=C3)Cl)Cl

Origin of Product

United States

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